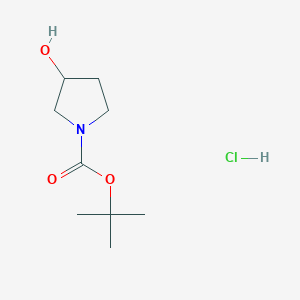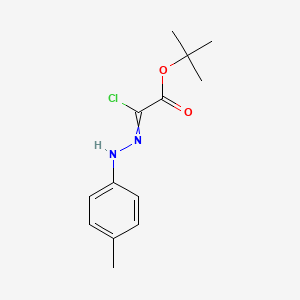
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C8H3IN2O It is characterized by the presence of hydroxyl, iodine, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile typically involves the iodination of a precursor compound, such as 2-hydroxybenzene-1,3-dicarbonitrile. The iodination reaction can be carried out using iodine and an oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include quinones or other oxidized forms of the compound.
Reduction Reactions: Products include amines derived from the reduction of nitrile groups.
Scientific Research Applications
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like hydroxyl, iodine, and nitrile allows it to participate in various chemical interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-bromobenzene-1,3-dicarbonitrile
- 2-Hydroxy-5-chlorobenzene-1,3-dicarbonitrile
- 2-Hydroxy-5-fluorobenzene-1,3-dicarbonitrile
Uniqueness
2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain chemical reactions, such as nucleophilic substitution, compared to bromine, chlorine, or fluorine .
Properties
CAS No. |
62936-63-4 |
|---|---|
Molecular Formula |
C8H3IN2O |
Molecular Weight |
270.03 g/mol |
IUPAC Name |
2-hydroxy-5-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H |
InChI Key |
XJMXBYLAHGOPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)









![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)



